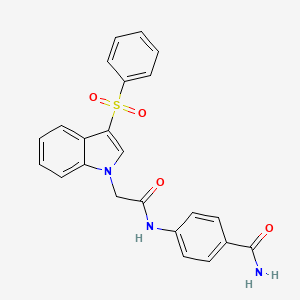

4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of benzamides, which “4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzamide” is likely a derivative of, typically includes a benzene ring attached to an amide group . The specific structure of “4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzamide” would likely include additional functional groups attached to the benzene ring, but without more specific information, it’s difficult to provide a detailed analysis.Scientific Research Applications

Antimalarial Applications

A study explored the antimalarial potential of sulfonamide derivatives, demonstrating significant in vitro activity and good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Theoretical calculations and molecular docking studies suggested these compounds could be effective against both malaria and COVID-19, highlighting their versatility in drug development (Fahim & Ismael, 2021).

Anticancer Evaluation

Research into 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, closely related in structure to the query compound, found these to exhibit potent cytotoxic activity against several human cancer cell lines. Notably, certain derivatives showed remarkable activity with low toxicity to normal cells, suggesting their potential as cancer therapeutics (Ravichandiran et al., 2019).

Antimicrobial Activity

The synthesis and evaluation of bisimidyl sulfonamido ketones, comprising a drug component, revealed high antimicrobial activity. This indicates the structural framework's effectiveness in addressing bacterial and fungal infections (Fadel & Al-Azzawi, 2021).

Enzymatic Inhibition

A compound structurally similar to the query was identified as a potent inhibitor of the carbonic anhydrase enzymes. These findings highlight the utility of sulfonamide derivatives in designing inhibitors for specific isoenzymes, contributing to the development of therapeutic agents for conditions like glaucoma, epilepsy, and diuretic issues (Supuran et al., 2013).

Selective Serotonin 4 Receptor Agonists

Investigations into benzamide derivatives as selective serotonin 4 receptor agonists showcased their potential in enhancing gastrointestinal motility. This research underscores the capability of such compounds to act on the gastrointestinal tract, promising new treatments for related disorders (Sonda et al., 2004).

properties

IUPAC Name |

4-[[2-[3-(benzenesulfonyl)indol-1-yl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S/c24-23(28)16-10-12-17(13-11-16)25-22(27)15-26-14-21(19-8-4-5-9-20(19)26)31(29,30)18-6-2-1-3-7-18/h1-14H,15H2,(H2,24,28)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNPODCVSLOAFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamido)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2648986.png)

![3,6-dichloro-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2648988.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2648989.png)

![N-(3,4-dimethoxyphenethyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2648991.png)

![methyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2648992.png)

![2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2648993.png)

![N-[4-(aminosulfonyl)phenyl]-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2648994.png)

![3-amino-6-propan-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2648995.png)

![(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid](/img/structure/B2649000.png)

![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B2649003.png)

![ethyl 4-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2649007.png)